Salinomycin
CAS No.: 53003-10-4
Cat. No.: VC0542347
Molecular Formula: C42H70O11
Molecular Weight: 751.0 g/mol
Purity: >20 % (feed grade)
* For research use only. Not for human or veterinary use.

CAS No. | 53003-10-4 |
---|---|
Molecular Formula | C42H70O11 |
Molecular Weight | 751.0 g/mol |
IUPAC Name | 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid |
Standard InChI | InChI=1S/C42H70O11/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47) |
Standard InChI Key | KQXDHUJYNAXLNZ-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O |
SMILES | CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O |
Canonical SMILES | CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O |
Appearance | brown solid powder |
Melting Point | 112.5-113.5 °C |
Chemical and Structural Characteristics
Molecular Architecture
Salinomycin (, MW 751.00) features a unique tricyclic spiroketal system with an unsaturated six-membered ring, enabling selective cation binding . The molecule’s western hemisphere contains a rigid spiroketal moiety, while the eastern hemisphere incorporates a flexible polyether chain terminating in a carboxyl group (Figure 1) . This asymmetry facilitates bidirectional ion transport across lipid membranes, preferentially complexing over , , and . X-ray crystallography reveals that salinomycin’s cavity size (2.8–3.2 Å) optimally accommodates , with binding stabilized by hydrogen bonds between the cation and oxygen atoms at positions C9, C13, and C17 .
Table 1: Physicochemical Properties of Salinomycin
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 751.00 g/mol | |
Solubility | DMSO, alcohols, chloroform; insoluble in water | |
Plasma Half-Life (Mice) | 1.8–2.4 hours | |
Binding Affinity | M |
Pharmacological and Toxicological Profile
Pharmacokinetics in Murine Models
Chronic administration studies in C57Bl/6 mice established a maximum tolerated dose (MTD) of 5 mg/kg, achieving peak serum concentrations of 1.2–1.8 µM within 30 minutes post-injection . Systemic elimination occurs rapidly, with >95% clearance within 5 hours, necessitating frequent dosing to maintain therapeutic levels . Despite low accumulation in hepatic, renal, or cardiac tissues, salinomycin induces dose-limiting sensory polyneuropathy characterized by:
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Mechanical allodynia (50% reduction in paw withdrawal threshold at 5 mg/kg)
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Loss of myelinated sciatic nerve fibers (38% decrease after 4 weeks)
Neurotoxicity Mitigation Strategies
Co-administration with mitochondrial exchanger (NCX) inhibitors (e.g., KB-R7943) reduced neuropathy incidence by 60% without compromising antitumor efficacy in vitro . This suggests salinomycin’s neurotoxicity arises from dysregulation rather than direct ionophoric activity.
Mechanisms of Anticancer Action
Targeting Cancer Stem Cells (CSCs)
Salinomycin eradicates CSCs through multimodal mechanisms (Figure 2):
3.1.1 Lysosomal Iron Sequestration and Ferroptosis
By shuttling into lysosomes, salinomycin alkalinizes these organelles, inhibiting iron export via ferroportin. Accumulated iron catalyzes Fenton reactions, generating lipid peroxides that rupture lysosomal membranes—a hallmark of ferroptosis . Breast CSCs exhibit 3-fold higher lysosomal iron content than non-CSCs, explaining their susceptibility .
3.1.2 Wnt/β-Catenin Pathway Inhibition
In colorectal CSCs, salinomycin downregulates LEF1 and cyclin D1 by 70%, disrupting β-catenin/TCF4 transcriptional activity . This suppresses self-renewal and induces differentiation into CD44/CD24 non-CSC phenotypes .
3.1.3 Immune Microenvironment Modulation
At subtoxic doses (0.5 µM), salinomycin upregulates MHC class I expression on triple-negative breast cancer cells by 4-fold, enhancing CD8 T-cell recognition . Concurrently, it reduces PD-L1 levels by 60%, circumventing immune checkpoint resistance .
Table 2: Anticancer Efficacy in Preclinical Models
Antibacterial Activity and Resistance Mitigation
Spectrum of Activity
Salinomycin exhibits bacteriostatic activity against Gram-positive pathogens (MIC = 0.5–2 µg/mL), including:
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Methicillin-resistant Staphylococcus aureus (MRSA)
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Mycobacterium tuberculosis (H37Rv strain)
Notably, it remains ineffective against Gram-negative species (e.g., E. coli, Pseudomonas aeruginosa) due to outer membrane impermeability .
Synergy with Conventional Antibiotics
In MRSA biofilms, salinomycin (1 µg/mL) enhances vancomycin penetration 5-fold by dissipating transmembrane pH gradients. This combination reduces biofilm viability by 99% compared to 70% with vancomycin alone .
Structural Modifications to Enhance Therapeutic Index
C20 Derivatives
Introducing amino groups at C20 yields analogs like ironomycin, which show 10-fold greater potency in persister cancer cell models . Ironomycin’s -chelating side chain amplifies lysosomal iron accumulation, inducing ferroptosis at nanomolar concentrations .
Metal Complexes
Salinomycin-lanthanide complexes (e.g., , ) exhibit dual functionality:
Clinical Translation Challenges and Opportunities
Ongoing Clinical Trials
Phase I trials (NCT04833972) are evaluating liposomal salinomycin (2 mg/m weekly) in metastatic breast cancer. Preliminary data show partial responses in 3/15 patients with CSC-rich tumors .
Nanocarrier Delivery Systems
PLGA nanoparticles loaded with salinomycin (encapsulation efficiency = 85%) achieve 72-hour sustained release in xenografts, reducing neurotoxicity incidence from 40% to 5% .
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